molecular formula C14H18N2O B8108247 3-Phenyl-1,8-diazaspiro[4.5]decan-2-one

3-Phenyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8108247
M. Wt: 230.31 g/mol
InChI Key: BWRNAQWQNXPJEF-UHFFFAOYSA-N
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Description

3-Phenyl-1,8-diazaspiro[4.5]decan-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a spirocyclic scaffold that provides a rigid, three-dimensional structure, making it a valuable precursor or building block for the synthesis of more complex molecules. The core 1,8-diazaspiro[4.5]decane structure is a privileged scaffold in pharmaceutical research. Scientific literature has demonstrated that derivatives based on this scaffold, such as 2,8-diazaspiro[4.5]decan-1-one analogs, have been successfully developed into potent inhibitors of key biological targets. For instance, such derivatives have been identified as potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which are being investigated for the treatment of inflammatory, neurodegenerative, and other human diseases . Furthermore, closely related compounds, such as those based on the 1-oxa-3,8-diazaspiro[4.5]decane structure, are known to serve as important intermediates for compounds with bronchodilator and anti-inflammatory properties, highlighting the therapeutic potential of this chemical class . This compound is provided For Research Use Only. It is intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this versatile spirocyclic building block to explore novel chemical space and develop compounds with tailored pharmacological profiles.

Properties

IUPAC Name

3-phenyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-12(11-4-2-1-3-5-11)10-14(16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRNAQWQNXPJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Addition-Cyclization Sequence

A widely cited method involves a two-step nucleophilic addition followed by cyclization:

  • Step 1 : Reaction of 1-aminocyclohexanecarboxylic acid with benzaldehyde under acidic conditions forms a Schiff base intermediate.

  • Step 2 : Intramolecular cyclization using trifluoroacetic acid (TFA) yields the spirocyclic core.

Key Data :

ParameterValue
Yield (Step 1)78%
Yield (Step 2)85%
Purity (HPLC)>95%

This method is scalable but requires strict pH control to prevent diketopiperazine byproducts.

Michael Addition-Reduction Strategy

Patent CN102070633B discloses a route leveraging Michael addition:

  • Michael Adduct Formation : Piperidine-2-carboxylate esters react with nitroalkenes in THF at −78°C.

  • Catalytic Hydrogenation : Pd/C-mediated reduction of the nitro group.

  • Lactam Cyclization : Acid-catalyzed ring closure with acetic anhydride.

Optimized Conditions :

  • Temperature: −78°C (addition), 25°C (hydrogenation), 110°C (cyclization)

  • Catalyst: 10% Pd/C, 50 psi H₂

  • Overall Yield: 62%

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to introduce the phenyl group post-cyclization:

  • Spirocyclic Intermediate : 1,8-Diazaspiro[4.5]decan-2-one bromide is prepared via bromination.

  • Coupling Reaction : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in dioxane/water (4:1) at 90°C.

Performance Metrics :

ParameterValue
Yield73%
Turnover Frequency8.2 h⁻¹
Purity98.5% (GC-MS)

This method avoids harsh acidic conditions but requires rigorous exclusion of oxygen.

Enantioselective Organocatalysis

A chiral phosphoric acid (CPA)-catalyzed method achieves enantiomeric excess (ee):

  • Catalyst : (R)-TRIP (10 mol%)

  • Substrate : Cyclohexanone and benzylamine derivatives

  • Reaction Time : 48 hr at 25°C

  • Outcome : 89% yield, 94% ee

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

A polystyrene-supported protocol enables rapid library synthesis:

  • Resin Functionalization : Wang resin loaded with Fmoc-protected cyclohexylamine.

  • Cyclization : TFA cleavage induces simultaneous deprotection and spirocycle formation.

Advantages :

  • Average Yield: 82% across 20 derivatives

  • Purity: >90% without chromatography

  • Scalability: 10 g batches validated

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Classical6795Moderate120
Palladium Catalysis7398.5High240
Organocatalysis8999Low310
Solid-Phase8290High180

Key Findings :

  • Palladium catalysis offers the best trade-off between yield and purity for industrial applications.

  • Solid-phase synthesis is optimal for generating structural analogs in drug discovery.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Dimerization during cyclization reduces yields by 15–20%.

  • Solution : Slow addition of coupling agents (e.g., HATU) at 0°C suppresses side reactions.

Catalytic Deactivation

  • Issue : Pd leaching in cross-coupling lowers catalyst turnover.

  • Mitigation : Mesoporous SBA-15 silica-supported Pd nanoparticles improve stability (TON > 500) .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The reactions can lead to a variety of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Research indicates that compounds similar to 3-Phenyl-1,8-diazaspiro[4.5]decan-2-one exhibit anticonvulsant properties. For instance, derivatives in this class have been shown to modulate neurotransmitter release and enhance GABAergic activity, which is crucial for seizure control .

Antidiabetic Effects
Some studies have highlighted the potential of these compounds in managing diabetes. They may influence insulin sensitivity and glucose metabolism, making them candidates for further investigation in diabetes treatment protocols .

Anticancer Properties
The anticancer potential of this compound has also been noted. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Anti-inflammatory Effects
Compounds in this category have shown promise as anti-inflammatory agents. They may act as antagonists to specific inflammatory pathways, thereby reducing tissue damage and inflammation in various models of disease .

Neuroprotective Effects
There is emerging evidence suggesting that these diazaspiro compounds could provide neuroprotective benefits, potentially useful in conditions like Alzheimer's disease or other neurodegenerative disorders. This effect is attributed to their ability to modulate oxidative stress and neuronal survival pathways .

Synthetic Chemistry

Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, one synthetic route utilizes a combination of cyclization and functional group transformations to produce the desired spiro compound efficiently .

Synthesis Step Reagents Used Yield (%)
Step 14-phenylcyclohexanone + NaCN + methylamine60
Step 2Treatment with KOCN in acetic acid79

Case Study 1: Anticonvulsant Evaluation

In a study evaluating the anticonvulsant effects of diazaspiro compounds, researchers found that certain derivatives exhibited significant activity in animal models of epilepsy. The mechanism involved modulation of GABA receptors, leading to increased seizure threshold.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting a potential therapeutic application in oncology.

Mechanism of Action

The mechanism by which 3-Phenyl-1,8-diazaspiro[4.5]decan-2-one exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary based on the context of its application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Pharmacological Profiles

The spiro[4.5]decan-2-one core allows diverse substitutions that modulate target selectivity and pharmacokinetics. Key analogs include:

Compound Name Structural Features Biological Activity References
3-Phenyl-1,8-diazaspiro[4.5]decan-2-one 1,8-diaza; 3-phenyl substituent Unknown (under investigation)
Fenspiride (8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) 1-oxa-3,8-diaza; 8-phenylethyl chain Bronchodilator (treatment of respiratory diseases)
Compound 44 (RGH-2716/TDN-345) 1-oxa-3,8-diaza; pyridinyl and chloro substituents Neuroprotective (inhibits brain edema, anti-hypoxic)
BP 3033 (1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one) 1,8-diaza; 3-fluorophenyl, 7-methyl groups Potential oncology candidate (structural optimization)
8-(3,3-Diphenylpropyl)-2-[[5-(trifluoromethyl)-2-furanyl]methyl]-2,8-diazaspiro[4.5]decan-1-one 2,8-diaza; trifluoromethyl-furanyl substituent Not specified (complex substituents suggest CNS targeting)
Key Observations:
  • Oxygen vs. Nitrogen Positioning : Replacing a nitrogen with oxygen (e.g., 1-oxa-3,8-diaza in Fenspiride) alters electron distribution, enhancing bronchodilatory effects by modulating airway smooth muscle receptors .
  • Halogenation: Fluorine in BP 3033 increases metabolic stability and binding affinity to target proteins . Heterocyclic Additions: Pyridine or isothiazole rings (e.g., Compound 44 and derivatives) confer neuroprotection by modulating ion channels (Ca²⁺/Na⁺) .

Physicochemical and Pharmacokinetic Properties

Property This compound Fenspiride Compound 44 BP 3033
Molecular Weight 232.28 275.35 ~300 (HCl salt) 275.35
logP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 ~2.5 ~2.3
Solubility Low (requires formulation aids) Moderate Low Moderate
Metabolic Stability Unknown Moderate High (chloro) High (fluoro)
  • Polar Surface Area (PSA) : Compounds with higher PSA (e.g., 54.71 for derivatives) exhibit reduced membrane permeability but improved solubility .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility for parenteral administration .

Biological Activity

3-Phenyl-1,8-diazaspiro[4.5]decan-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a spirocyclic structure characterized by two interconnected rings, which contributes to its unique chemical properties. The general molecular formula for this compound is C13H16N2OC_{13}H_{16}N_2O.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. For instance, studies on 3-phenyl-1H-isochromen-1-one analogues have shown potent antioxidant activities, suggesting that this compound may also possess similar capabilities. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test are commonly used to evaluate antioxidant potency.

CompoundAntioxidant Activity (DPPH Assay)Reference
3-Phenyl-1H-isochromen-1-one7-fold to 16-fold more potent than ascorbic acid

Antiplatelet Activity

In addition to antioxidant effects, the compound may exhibit antiplatelet activity. Analogues of 3-phenyl-1H-isochromen-1-one demonstrated significant inhibition of platelet aggregation induced by arachidonic acid, outperforming standard treatments like aspirin in some cases.

CompoundAntiplatelet ActivityReference
3-Phenyl-1H-isochromen-1-oneUp to 7-fold more active than aspirin

The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : It could modulate the activity of receptors associated with platelet aggregation and vascular health.

Medicinal Chemistry Applications

Several studies have explored the medicinal chemistry applications of diazaspiro compounds. For instance, a study focusing on the synthesis and anticonvulsant activity of substituted diazaspiro compounds indicated promising results in terms of neuroprotective effects and potential therapeutic applications for seizure disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include cyclization reactions under controlled conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy are employed to confirm the structure and purity of synthesized compounds.

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